![molecular formula C18H36N2O2 B3854000 2-{2-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3854000.png)
2-{2-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]ethoxy}ethanol
Übersicht
Beschreibung
2-{2-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]ethoxy}ethanol, commonly known as TBE-31, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBE-31 belongs to the family of piperazine derivatives and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of TBE-31 is not fully understood, but it is believed to modulate the activity of certain neurotransmitters and their receptors. TBE-31 has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement, cognition, and emotion. TBE-31 has also been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
TBE-31 has been shown to have various biochemical and physiological effects. In vitro studies have shown that TBE-31 can inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase. In vivo studies have shown that TBE-31 can modulate the levels of certain neurotransmitters such as dopamine and serotonin in the brain. TBE-31 has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TBE-31 in lab experiments include its unique structure and properties, its potential therapeutic applications, and its ability to modulate the activity of certain neurotransmitters and their receptors. However, the limitations of using TBE-31 in lab experiments include its complex synthesis process, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are several future directions for research on TBE-31. One direction is to further study the mechanism of action of TBE-31 and its interactions with neurotransmitters and their receptors. Another direction is to explore the potential therapeutic applications of TBE-31 for the treatment of various diseases. Additionally, further research is needed to optimize the synthesis process of TBE-31 and to develop more efficient and scalable methods for its production.
Wissenschaftliche Forschungsanwendungen
TBE-31 has been extensively studied for its potential applications in various fields such as drug discovery, neuroscience, and biochemistry. In drug discovery, TBE-31 has been shown to have potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. In neuroscience, TBE-31 has been used to study the mechanism of action of certain neurotransmitters and their receptors. In biochemistry, TBE-31 has been used to study the interactions between proteins and small molecules.
Eigenschaften
IUPAC Name |
2-[2-[4-(4-tert-butylcyclohexyl)piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O2/c1-18(2,3)16-4-6-17(7-5-16)20-10-8-19(9-11-20)12-14-22-15-13-21/h16-17,21H,4-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXFZAQZXVKWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)CCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(4-Tert-butylcyclohexyl)piperazin-1-yl]ethoxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3,4-difluorophenyl)amino]methyl}-4-nitrophenol](/img/structure/B3853922.png)
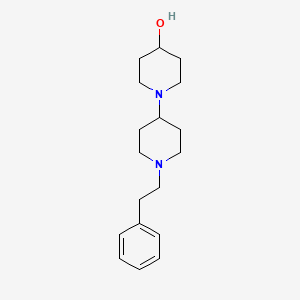
![4-{3-[(1,2-diphenylethyl)amino]butyl}phenol](/img/structure/B3853939.png)
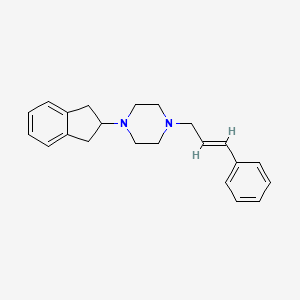

![2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol](/img/structure/B3853965.png)

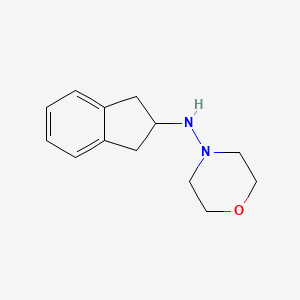
![5-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B3853977.png)
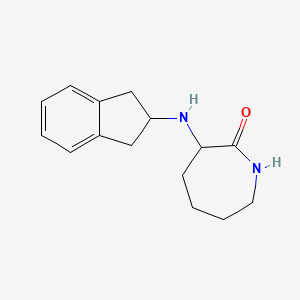
![N-[2-(allyloxy)benzyl]-2-methoxyaniline](/img/structure/B3853984.png)
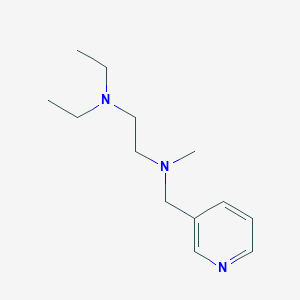
![ethyl 4-{[2-(2-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B3853991.png)
